Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)-
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Overview
Description
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzothiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or acetic acid . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield . Additionally, the use of recyclable catalysts and green solvents is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrobenzothiazoles
Substitution Products: Halogenated, nitrated, and sulfonated benzothiazole derivatives
Scientific Research Applications
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Antifungal Activity: The compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Antiviral Activity: It interferes with viral replication by inhibiting viral polymerases and proteases.
Comparison with Similar Compounds
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be compared with other similar compounds to highlight its uniqueness:
Conclusion
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising avenues for the development of new therapeutic agents.
Properties
CAS No. |
31230-94-1 |
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Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,11-13H |
InChI Key |
TWDUIGDCMXGSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(S2)C3=CC=CN3 |
Origin of Product |
United States |
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